molecular formula C12H12F6N2O B4973521 N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide

N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide

Cat. No.: B4973521
M. Wt: 314.23 g/mol
InChI Key: WNDPIDDXZFXVSE-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a methyl group at the 3-position and a butanamide moiety with two trifluoromethyl groups at the 2-position. The presence of trifluoromethyl groups imparts significant electron-withdrawing characteristics, making this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide typically involves the reaction of 3-methyl-2-aminopyridine with a suitable acylating agent that introduces the 2,2-bis(trifluoromethyl)butanamide moiety. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The presence of the pyridine ring allows for electrophilic and nucleophilic substitution reactions, which can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the pyridine ring or the butanamide moiety.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Medicine: The compound’s inhibitory properties make it a candidate for the development of new pain-relief medications and anti-inflammatory agents.

    Industry: Its unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide involves its interaction with specific molecular targets, such as FAAH and COX enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing the breakdown of fatty acid amides and reducing inflammation and pain . The presence of trifluoromethyl groups enhances the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-(pyridin-2-yl)amides and derivatives of flurbiprofen and ibuprofen that have been modified to enhance their inhibitory properties . Examples include:

  • N-(pyridin-2-yl)amides
  • Flu-AM1 (a derivative of flurbiprofen)
  • Ibu-AM5 (a derivative of ibuprofen)

Uniqueness

N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties and reactivity. This makes it particularly effective as an enzyme inhibitor and a versatile building block in organic synthesis.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F6N2O/c1-3-10(11(13,14)15,12(16,17)18)9(21)20-8-7(2)5-4-6-19-8/h4-6H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDPIDDXZFXVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=N1)C)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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